molecular formula C10H22N2O2 B12676343 N-(6-Aminohexyl)-4-hydroxybutyramide CAS No. 95873-59-9

N-(6-Aminohexyl)-4-hydroxybutyramide

Cat. No.: B12676343
CAS No.: 95873-59-9
M. Wt: 202.29 g/mol
InChI Key: JILGZWHZTWYFEL-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-4-hydroxybutyramide is a chemical compound with a unique structure that includes an aminohexyl group and a hydroxybutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-4-hydroxybutyramide typically involves the reaction of 6-aminohexylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-4-hydroxybutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can produce a primary amine.

Scientific Research Applications

N-(6-Aminohexyl)-4-hydroxybutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxybutyramide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar applications.

    N-(6-Aminohexyl)-N-ethylisoluminol: Used in chemiluminescence assays.

Uniqueness

N-(6-Aminohexyl)-4-hydroxybutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

95873-59-9

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N-(6-aminohexyl)-4-hydroxybutanamide

InChI

InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14)

InChI Key

JILGZWHZTWYFEL-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CCCO)CCN

Origin of Product

United States

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